molecular formula C22H20Cl2N2OS B6517096 1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899917-98-7

1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B6517096
CAS RN: 899917-98-7
M. Wt: 431.4 g/mol
InChI Key: DBNOPCVCSMRVEL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spirocyclic ring, the dichlorobenzoyl group, the phenyl group, and the thione group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the thione group might be susceptible to reactions with nucleophiles, and the dichlorobenzoyl group might undergo reactions involving the carbonyl group or the chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzoyl group might increase the compound’s polarity, affecting its solubility in different solvents .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential applications. This could include exploring its use in chemical reactions, studying its behavior in biological systems, or investigating its potential as a pharmaceutical compound .

properties

IUPAC Name

(3,4-dichlorophenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2OS/c1-14-9-11-22(12-10-14)25-19(15-5-3-2-4-6-15)21(28)26(22)20(27)16-7-8-17(23)18(24)13-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNOPCVCSMRVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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